

Technical Guide to 2-Bromobenzotrifluoride (CAS 392-83-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzotrifluoride

Cat. No.: B1265661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Bromobenzotrifluoride**, a versatile chemical intermediate. It covers its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and application in organic synthesis.

Physicochemical Properties

2-Bromobenzotrifluoride, also known as 2-Bromo- α,α,α -trifluorotoluene, is a colorless to yellow or brown liquid.^{[1][2]} It is a key building block in the synthesis of pharmaceuticals and agrochemicals due to its unique combination of a bromo group, suitable for cross-coupling reactions, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules.^[1] The core physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	392-83-6	[1]
Molecular Formula	C ₇ H ₄ BrF ₃	[1]
Molecular Weight	225.01 g/mol	[1]
Appearance	Clear, colorless to yellow/brown liquid	[1] [2] [3]
Boiling Point	167-168 °C (lit.) / 171 °C	[1]
Density	1.652 g/mL at 25 °C (lit.) / 1.67 g/mL	[1]
Refractive Index (n ²⁰ /D)	1.482 (lit.) / 1.4805-1.4835 @ 20°C	[3]
Flash Point	52 °C (125.6 °F) - closed cup	
Purity	≥97.5% to 99% (GC)	[1] [3]

Spectroscopic Data Analysis

While raw spectral data is best sourced from dedicated databases, this section provides an analysis of the expected spectral features for **2-Bromobenzotrifluoride**, crucial for its identification and characterization.[\[4\]](#)[\[5\]](#)

2.1 ¹H NMR Spectroscopy The ¹H NMR spectrum will show complex signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-substitution pattern, the four aromatic protons will form a complex multiplet system. The electron-withdrawing nature of both the bromine and trifluoromethyl groups will generally shift these protons downfield compared to unsubstituted benzene.

2.2 ¹³C NMR Spectroscopy The ¹³C NMR spectrum will display seven distinct signals:

- Aromatic Carbons:** Six signals are expected in the aromatic region (approx. δ 120-140 ppm). The carbon attached to the bromine (C-Br) and the carbon attached to the trifluoromethyl group (C-CF₃) will have characteristic chemical shifts.

- Trifluoromethyl Carbon: The CF_3 carbon will appear as a quartet due to coupling with the three fluorine atoms (^1JCF), typically in the range of δ 120-130 ppm. The C-F coupling constant is characteristically large.[6]

2.3 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorption peaks include:

- C-F Stretch: Strong, characteristic absorptions for the CF_3 group are expected in the 1350-1100 cm^{-1} region.
- Aromatic C=C Stretch: Peaks in the 1600-1450 cm^{-1} region.
- Aromatic C-H Stretch: Signals typically appear above 3000 cm^{-1} .
- C-Br Stretch: Found in the fingerprint region, typically between 600-500 cm^{-1} .[7]

Solubility Profile

Quantitative solubility data is not widely published. However, based on its chemical structure (a halogenated aromatic hydrocarbon) and its common use in organic synthesis, a qualitative solubility profile can be predicted. It is expected to be miscible with a wide range of common organic solvents and immiscible with water.[8]

Solvent Class	Representative Solvents	Predicted Solubility
Non-Polar Aprotic	Hexane, Toluene, Diethyl Ether	Soluble / Miscible
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate	Soluble / Miscible
Polar Aprotic (High Polarity)	Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)	Soluble / Miscible
Polar Protic	Ethanol, Methanol	Soluble
Aqueous	Water	Insoluble

Safety and Handling

2-Bromobenzotrifluoride is a flammable liquid and causes skin and eye irritation.[\[7\]](#)

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

Hazard Information	Details	Source(s)
GHS Pictograms	GHS02 (Flammable), GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[7]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]
Storage	Store in a well-ventilated place. Keep cool. Flammables area.	
Incompatible Materials	Strong oxidizing agents, Strong bases.	

Experimental Protocols

Detailed methodologies for the synthesis of **2-Bromobenzotrifluoride** and its subsequent use in a cornerstone C-C bond-forming reaction are provided below.

5.1 Synthesis via Sandmeyer Reaction

This protocol details the synthesis of **2-Bromobenzotrifluoride** from 2-(trifluoromethyl)benzenamine.

Methodology:

- **Diazotization:** To a suitable reaction vessel, add 970 mL of hydrobromic acid (40%). While stirring, slowly add 308 g (1.9 mol) of 2-(trifluoromethyl)benzenamine.
- Cool the mixture to 0 °C using an ice bath.
- Prepare a solution of 140 g (2.03 mol) of sodium nitrite in 325 mL of water.
- Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, continue stirring for an additional 20 minutes while maintaining the low temperature.
- **Sandmeyer Reaction:** In a separate 2 L four-neck flask, prepare a suspension of 23.5 g (0.16 mol) of cuprous bromide in 65 mL of hydrobromic acid (40%).
- Stir this suspension vigorously at room temperature.
- Pour the previously prepared diazonium salt solution into the cuprous bromide suspension. A large amount of gas will be generated.
- After the addition is complete, continue stirring for 20 minutes.
- **Work-up and Purification:** Transfer the reaction mixture to a separatory funnel. The lower organic layer contains the product.
- Wash the organic layer with a basic solution (e.g., sat. NaHCO_3) followed by water.

- Perform a simple distillation on the crude product to obtain **2-Bromobenzotrifluoride** as a yellow liquid. (Expected yield: ~89%).

5.2 Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction between **2-Bromobenzotrifluoride** and an arylboronic acid.[9][10][11]

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromobenzotrifluoride** (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as K_2CO_3 (3.0 mmol, 3.0 eq).[9]
- Add the palladium catalyst, for example, $Pd(OAc)_2$ (0.01 mmol, 1 mol%), and a suitable ligand like triphenylphosphine (PPh_3) (0.04 mmol, 4 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent system. A common choice is a mixture of an organic solvent and water, such as dioxane/water (4:1, 5 mL).
- Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

6.1 Synthesis Pathway Diagram

Diagram 1: Synthesis of 2-Bromobenzotrifluoride via Sandmeyer Reaction

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Bromobenzotrifluoride** via Sandmeyer Reaction.

6.2 Experimental Workflow Diagram

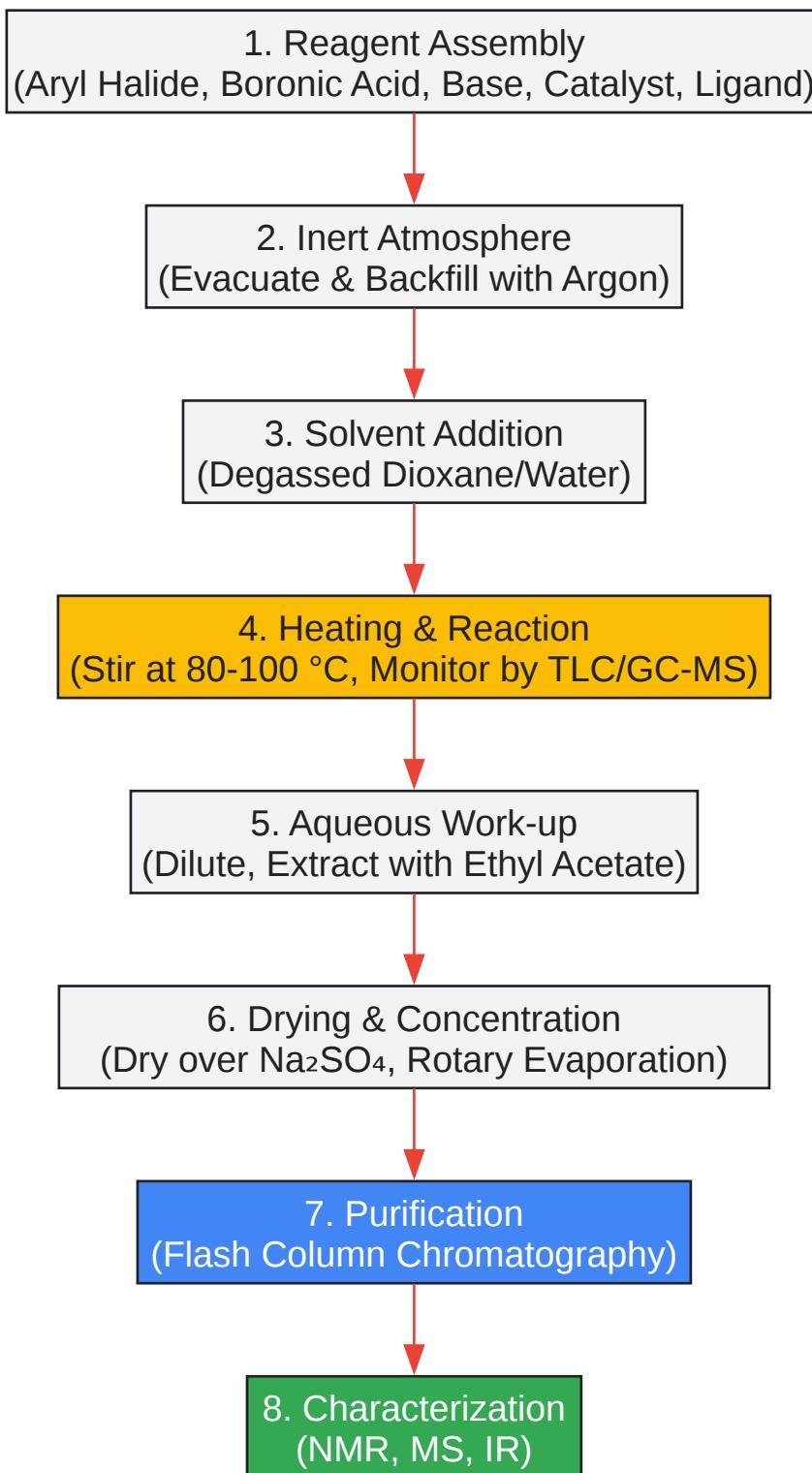


Diagram 2: General Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: General Workflow for Suzuki-Miyaura Coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 2-Bromobenzotrifluoride, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- To cite this document: BenchChem. [Technical Guide to 2-Bromobenzotrifluoride (CAS 392-83-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265661#2-bromobenzotrifluoride-cas-392-83-6-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com